N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a tricyclic heterocyclic compound featuring a sulfur atom (8-thia) in its core structure, a cyclohexyl acetamide substituent, and a fused triazatricyclic system.
Properties
IUPAC Name |
N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-13(20-11-5-2-1-3-6-11)9-21-10-19-14-12-7-4-8-18-16(12)24-15(14)17(21)23/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKTWKWFBIAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide, with refluxing to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tricyclic acetamide derivatives:
Structural and Electronic Comparisons
- Heteroatom Influence : The 8-thia core in the target compound introduces sulfur’s electron-withdrawing effects and polarizability, which may enhance binding to metal-containing enzymes compared to 8-oxa analogs (e.g., ). Sulfur’s larger atomic radius also increases ring strain relief compared to oxygen .
- Nitro groups in analogs like 6b () lower electron density, altering reactivity in electrophilic substitutions .
Stability and Toxicity
- The 8-thia core may increase oxidative instability compared to 8-oxa analogs, necessitating stabilizers in formulation.
- Limited toxicity data for the target compound contrast with ’s tetracyclic analog, which shows acute toxicity (GHS Category 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
